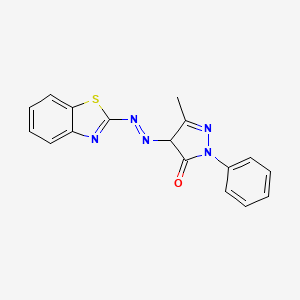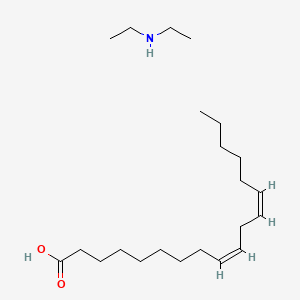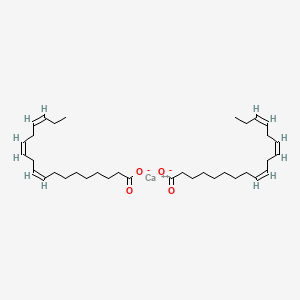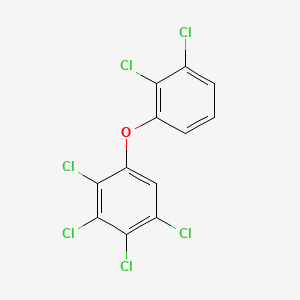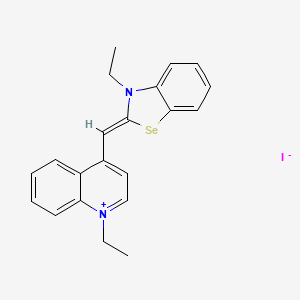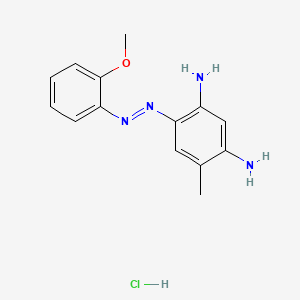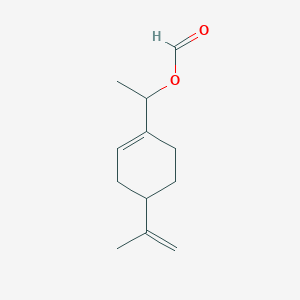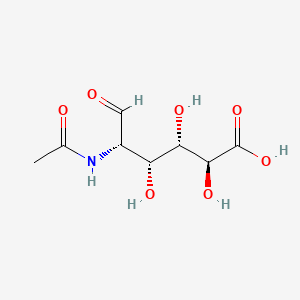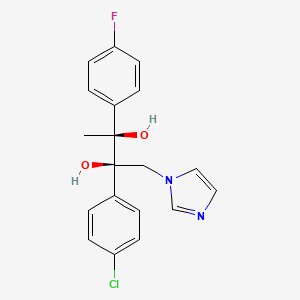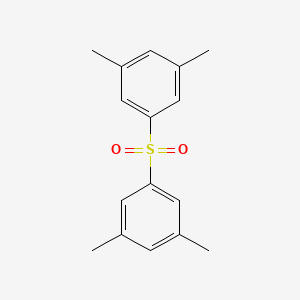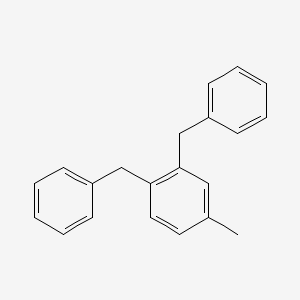
3,4-Dibenzyltoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibenzyltoluene is an organic compound that belongs to the family of dibenzyltoluenes. These compounds are characterized by the presence of two benzyl groups attached to a toluene core. This compound is particularly notable for its applications in hydrogen storage as a liquid organic hydrogen carrier (LOHC). This compound is used in various industrial applications due to its stability and ability to undergo hydrogenation and dehydrogenation reactions efficiently .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibenzyltoluene typically involves the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Toluene+2Benzyl ChlorideAlCl3this compound+2HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of toluene and minimize the formation of by-products. The use of advanced separation techniques such as distillation and crystallization helps in purifying the final product .
化学反应分析
Types of Reactions: 3,4-Dibenzyltoluene undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the aromatic rings, converting it into perhydro-3,4-dibenzyltoluene.
Substitution: The replacement of hydrogen atoms on the aromatic rings with other functional groups such as halogens or nitro groups.
Common Reagents and Conditions:
Hydrogenation: Typically carried out using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Hydrogenation: Perhydro-3,4-dibenzyltoluene.
Oxidation: Benzylic alcohols and ketones.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
3,4-Dibenzyltoluene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation and dehydrogenation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate hydrogen.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized as a heat transfer fluid and in hydrogen storage systems due to its stability and high hydrogen capacity
作用机制
The primary mechanism of action for 3,4-Dibenzyltoluene involves its ability to undergo reversible hydrogenation and dehydrogenation reactions. In the presence of a suitable catalyst, this compound can absorb hydrogen to form perhydro-3,4-dibenzyltoluene. This hydrogenated form can then release hydrogen under controlled conditions, making it an efficient hydrogen storage medium. The molecular targets and pathways involved in these reactions include the activation of the aromatic rings and the formation of stable intermediates .
相似化合物的比较
- 2,4-Dibenzyltoluene
- 2,5-Dibenzyltoluene
- 3,5-Dibenzyltoluene
Comparison: 3,4-Dibenzyltoluene is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and hydrogen storage capacity. Compared to its isomers, this compound exhibits higher stability and a more favorable hydrogenation/dehydrogenation profile, making it a preferred choice for LOHC applications .
属性
CAS 编号 |
128753-30-0 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
1,2-dibenzyl-4-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-12-13-20(15-18-8-4-2-5-9-18)21(14-17)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChI 键 |
KPONZMLBSOZSHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)
